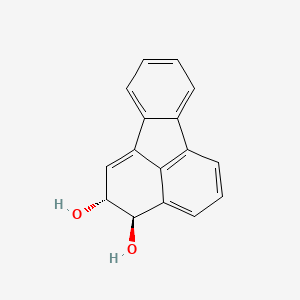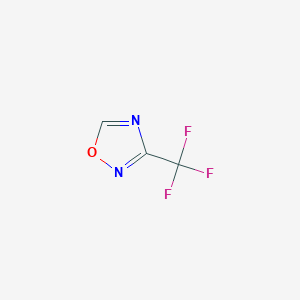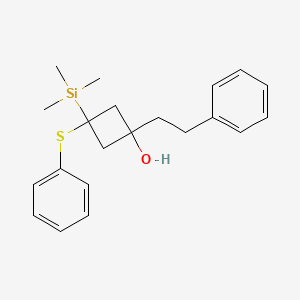
Urea, N'-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- is a synthetic organic compound with a unique structure that includes an isoxazole ring and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- typically involves the reaction of isoxazole derivatives with urea under specific conditions. One common method involves the use of trimethyl orthoformate and urea to form the desired compound . The reaction conditions often require a base such as potassium hydroxide to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives of the isoxazole ring.
Aplicaciones Científicas De Investigación
Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The hydroxyl group and the isoxazole ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl-: This compound has a similar structure but lacks the isoxazole ring.
N-(5-(2-hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea: This compound contains a thiadiazole ring instead of an isoxazole ring.
Uniqueness
Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- is unique due to the presence of the isoxazole ring, which imparts specific chemical properties and reactivity
Propiedades
Número CAS |
81202-18-8 |
|---|---|
Fórmula molecular |
C10H17N3O3 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
3-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2-oxazol-3-yl]-1,1-dimethylurea |
InChI |
InChI=1S/C10H17N3O3/c1-10(2,6-14)7-5-8(12-16-7)11-9(15)13(3)4/h5,14H,6H2,1-4H3,(H,11,12,15) |
Clave InChI |
MZXMZZNAUBWWPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C1=CC(=NO1)NC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


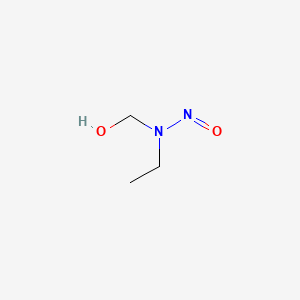
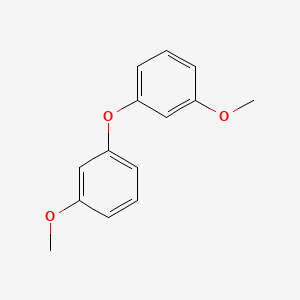
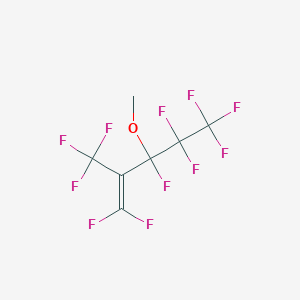

![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)

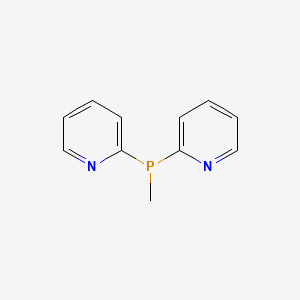
![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)
![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
